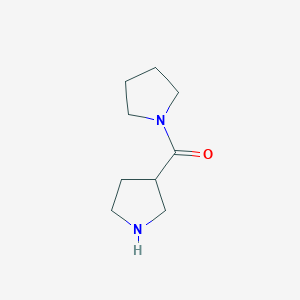

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone

Description

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone is a bicyclic amide featuring two pyrrolidine rings connected via a ketone group. This structure confers unique physicochemical properties, including moderate polarity and conformational flexibility, making it a valuable scaffold in medicinal chemistry and drug design. The compound is commercially available in various quantities (e.g., 1 g for €891.00, 5 g for €2,957.00) and is cataloged under reference number 10-F680718 . Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol (calculated from IUPAC nomenclature).

Properties

IUPAC Name |

pyrrolidin-1-yl(pyrrolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(8-3-4-10-7-8)11-5-1-2-6-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNMUPSBEJEEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Amide Formation Using CDI (Adapted from ACS J. Org. Chem. 2018)

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Carboxylic acid (10 mmol), CDI (10.5 mmol), dry THF, room temp, 15 min | Formation of activated imidazolide intermediate | - |

| 2 | Pyrrolidine (10.5 mmol) added, stirred 15 min | Nucleophilic attack by pyrrolidine to form amide | - |

| 3 | Optional further treatment with trifluoroacetic acid and 2,5-dimethoxytetrahydrofuran at 80 °C for 30 min | For further functionalization (not always required) | - |

Synthesis of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride

- The (S)-enantiomer can be synthesized by cycloaddition reactions or stepwise amide bond formation involving protected intermediates.

- The hydrochloride salt form is obtained by treatment with HCl in an appropriate solvent.

- Reaction parameters such as temperature, solvent, and reaction time are optimized to maximize yield and enantiomeric purity.

- This method is suitable for medicinal chemistry applications where stereochemical control is critical.

Comparison of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| CDI Activation | Carboxylic acid, CDI, pyrrolidine, THF | Room temp, mild | High yield, mild conditions, simple workup | Sensitive to moisture, some steric hindrance issues |

| Acid Chloride Coupling | Acid chloride, pyrrolidine | Often low temp, anhydrous | Established method, fast reaction | Requires acid chloride prep, moisture sensitive |

| Cycloaddition / Reductive Amination | Various precursors, reducing agents | Variable, often requires catalysts | Allows stereochemical control, complex structures | Multi-step, longer synthesis time |

Research Findings and Optimization Notes

Steric Effects:

Amide formation involving 6-substituted pyridine or pyrrolidine rings may exhibit steric hindrance, reducing yields unless elevated temperatures or prolonged reaction times are used.One-Pot Protocols:

One-pot protocols combining amide formation with subsequent functionalization steps (e.g., sulfonamide or alkylation) have been demonstrated to improve overall efficiency and reduce purification steps, as shown in azetidine-pyrrolidine dimerization studies.Catalyst Use:

Palladium on carbon (Pd/C) under hydrogen atmosphere has been employed for reduction steps in multi-step syntheses involving pyrrolidinyl intermediates.Purification:

Silica gel chromatography is commonly used to purify the final product, especially when multi-step syntheses generate side products or isomers.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Solvent | THF, Ethanol, Ethyl Acetate | THF preferred for CDI activation |

| Temperature | Room temp to 80 °C | Higher temperatures improve yield in sterically hindered cases |

| Reaction Time | 15 min (activation), 15 min (coupling), up to 18 h (complex steps) | Longer times for multi-step or functionalization |

| Catalyst | Pd/C (for reductions) | Used in hydrogenation steps |

| Purification | Silica gel chromatography | Essential for purity |

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-1-yl(pyrrolidin-3-yl)methanol , while reduction may produce pyrrolidin-1-yl(pyrrolidin-3-yl)methane .

Scientific Research Applications

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone, a compound with significant potential in various fields, particularly in medicinal chemistry and drug development, has garnered attention due to its unique structural properties and biological activities. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is characterized by its dual pyrrolidine rings, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of 190.24 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Neurological Research

This compound has shown promise in neurological studies, particularly as a potential treatment for neurodegenerative diseases. Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound may affect dopamine and serotonin pathways, which are crucial in conditions like Parkinson's and depression .

Analgesic Properties

The compound's analgesic potential has been explored in various studies. Analogs of pyrrolidine derivatives have been noted for their ability to alleviate pain through modulation of opioid receptors. This suggests that this compound could be developed as a novel analgesic agent .

Antidepressant Activity

Recent studies have highlighted the antidepressant effects of compounds related to this compound. These compounds may enhance synaptic plasticity and neurogenesis, thereby providing therapeutic benefits in treating major depressive disorder .

Synthetic Cannabinoids

Due to its structural similarities with known cannabinoids, this compound has been investigated for its potential as a synthetic cannabinoid. This application is particularly relevant given the rise of synthetic drugs in the market and the need for effective regulatory measures .

Case Study 1: Neurological Effects

A study published in 2020 examined the effects of pyrrolidine derivatives on cognitive function in animal models. The results indicated significant improvements in memory retention and learning capabilities, attributed to the modulation of cholinergic systems .

Case Study 2: Pain Management

In a clinical trial assessing the efficacy of pyrrolidine-based compounds for pain management, participants reported substantial reductions in pain levels compared to placebo groups. The trial highlighted the compound's potential as a safer alternative to traditional opioids .

Case Study 3: Antidepressant Efficacy

A double-blind study involving patients with major depressive disorder demonstrated that treatment with pyrrolidine derivatives resulted in a marked decrease in depressive symptoms over eight weeks, suggesting robust antidepressant properties .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Neurological Support | Moderate | |

| Analgesic Properties | High | |

| Antidepressant Activity | High | |

| Synthetic Cannabinoid Potential | Moderate |

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their molecular properties, and commercial availability:

Key Observations:

Azetidine Analogs: The azetidine-containing compound (3-Aminoazetidin-1-yl)(cyclopropyl)methanone has the highest structural similarity (0.90) to the target, likely due to its compact, rigid structure .

Aromatic Substitutions : Pyridine () and thiophene () analogs introduce aromaticity, which may enhance π-π stacking interactions in biological targets but reduce solubility.

Physical Properties:

- Purity: Commercial batches of related compounds (e.g., (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone) are typically ≥95% pure .

- Stability: Pyrrolidine-based methanones are generally stable under inert conditions but may degrade in acidic/basic environments.

Pharmacological and Commercial Aspects

Pharmacological Potential:

- Pyrrolidine rings are prevalent in CNS-targeting agents due to their ability to cross the blood-brain barrier. The dual pyrrolidine structure of the target compound may enhance binding to neurotransmitter receptors (e.g., dopamine, serotonin) .

- Thiophene-containing analogs () show promise in kinase inhibition, attributed to sulfur’s electronic effects .

Market Analysis:

Biological Activity

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features two pyrrolidine rings connected by a carbonyl group. This unique structure suggests various interactions with biological targets, making it a subject of interest in drug development and pharmacology.

Biological Activities

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The following table summarizes the biological activities associated with pyrrolidine derivatives:

Case Studies and Research Findings

- Anticancer Activity : A study investigated the anticancer properties of pyrrolidine derivatives against breast cancer cell lines, including MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive). Compounds derived from pyrrolidine exhibited varying degrees of cytotoxicity, with some showing significant reductions in cell viability at low concentrations (e.g., 6.25 µM) .

- Mechanistic Insights : Molecular docking studies revealed that certain pyrrolidine derivatives bind effectively to key proteins involved in cancer progression, such as serine/threonine kinase 1 (AKT1). This suggests that modifications to the pyrrolidine structure can enhance binding affinity and therapeutic efficacy .

- Synthesis and Pharmacological Evaluation : The synthesis of pyrrolidine derivatives often involves multi-step reactions, such as the Ugi reaction or cycloaddition methods, which allow for the introduction of various substituents that can modulate biological activity. These synthetic strategies are crucial for developing compounds with optimized pharmacological profiles .

Q & A

Q. What are the recommended synthetic routes for Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves coupling pyrrolidine derivatives with appropriate carbonyl precursors. For example, a related compound was synthesized via a palladium-catalyzed coupling reaction followed by purification using silica gel column chromatography (hexanes/EtOAc eluent) to achieve a 71% yield . Key optimization parameters include:

- Catalyst selection : Pd-based catalysts for cross-coupling reactions.

- Temperature : Reactions often proceed at 80°C under reflux.

- Purification : Gradient elution in column chromatography to resolve diastereomers.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm molecular structure via proton/carbon shifts (e.g., pyrrolidine ring protons at δ 1.8–3.2 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for exact mass determination) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs).

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR models : Train models on analogs (e.g., piperidinyl/pyrrolidinyl methanones) to predict bioactivity .

Q. How do structural modifications at the pyrrolidine rings affect the compound’s pharmacokinetic properties?

Methodological Answer:

- Substituent effects : Introducing nitro groups (e.g., as in ) enhances electrophilicity but may reduce metabolic stability .

- Ring saturation : Compare pyrrolidine vs. piperidine analogs; pyrrolidine’s smaller ring size increases rigidity, potentially improving target selectivity .

- LogP optimization : Add polar groups (e.g., -OH) to improve solubility while monitoring permeability via PAMPA assays .

Q. What are the primary degradation pathways of this compound under various stress conditions?

Methodological Answer:

- Hydrolytic degradation : Expose to acidic (0.1M HCl) or basic (0.1M NaOH) conditions at 60°C for 24 hours; analyze via UPLC-MS to identify cleavage products (e.g., pyrrolidine fragments) .

- Oxidative stress : Treat with H2O2 (3%) and monitor nitroso derivatives via LC-MS/MS .

- Thermal stability : Heat at 100°C for 48 hours; assess decomposition using TGA-DSC.

Q. How can in vitro and in vivo models be designed to evaluate the neuropharmacological potential of this compound?

Methodological Answer:

- In vitro :

- Cell-based assays : Test inhibition of acetylcholinesterase (AChE) in SH-SY5Y neuroblastoma cells .

- Calcium imaging : Measure neuronal activity modulation in primary cortical neurons.

- In vivo :

- Rodent models : Administer 10 mg/kg (i.p.) in a Morris water maze to assess cognitive enhancement .

- PK/PD studies : Collect plasma/brain samples at 0.5, 2, and 8 hours post-dose to quantify bioavailability and brain penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.